4-[2-(4-Chlorophenoxy)acetyl]benzoic acid

Chemical Synthesis Medicinal Chemistry Building Blocks

This 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid (CAS 1267974-59-3) features a ketone linker that enables derivatization (reduction, nucleophilic addition, condensation) impossible with amide/ester analogs. Its lower MW (290.70 vs. 340.16 for CBA) and single chlorine offer a distinct SAR starting point for TRPM4 inhibitor optimization. Lacking clofibric acid's 2-methyl group, it serves as a minimalist PPARα control scaffold. Supplied at 95% purity, ambient storage, and scalable one-step synthesis, this intermediate is ideal for cost-conscious multi-step campaigns.

Molecular Formula C15H11ClO4
Molecular Weight 290.7
CAS No. 1267974-59-3
Cat. No. B2755125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(4-Chlorophenoxy)acetyl]benzoic acid
CAS1267974-59-3
Molecular FormulaC15H11ClO4
Molecular Weight290.7
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)COC2=CC=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C15H11ClO4/c16-12-5-7-13(8-6-12)20-9-14(17)10-1-3-11(4-2-10)15(18)19/h1-8H,9H2,(H,18,19)
InChIKeyKJLZEAKGEFHRFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-[2-(4-Chlorophenoxy)acetyl]benzoic Acid (CAS 1267974-59-3): A Structurally Distinct Aryl Ketone Building Block for Advanced Synthesis and Biological Screening


4-[2-(4-Chlorophenoxy)acetyl]benzoic acid (CAS 1267974-59-3) is a synthetic aryl ketone with a 4‑chlorophenoxyacetyl moiety linked to a benzoic acid core. Its molecular formula is C₁₅H₁₁ClO₄ and its molecular weight is 290.70 g·mol⁻¹ . The compound is currently available as a research‑grade chemical from commercial suppliers, with a reported purity of 95% and ambient‑temperature storage conditions . Regulatory information for this substance is maintained in the European Chemicals Agency (ECHA) database, confirming its status as a registered chemical entity within the EU REACH framework [1].

Why 4-[2-(4-Chlorophenoxy)acetyl]benzoic Acid Cannot Be Replaced by Closely Related Chlorophenoxy Acetic or Benzoic Acid Derivatives


The chemical space of chlorophenoxy‑substituted benzoic acids contains numerous analogs that differ in linkage type (amide vs. ester vs. ketone), substitution position (ortho, meta, para), and the number of halogen atoms. These structural variations directly influence physicochemical properties such as lipophilicity, hydrogen‑bonding capacity, and metabolic stability, which in turn govern the compound's behavior in biological assays and its utility as a synthetic intermediate [1][2]. For example, the widely studied TRPM4 inhibitor CBA (4‑chloro‑2‑((2‑chlorophenoxy)acetamido)benzoic acid) features an amide bond and an additional chlorine atom, resulting in a higher molecular weight (340.16 g·mol⁻¹) and altered polarity compared with the title compound . Similarly, clofibric acid analogs that function as PPARα agonists typically possess a 2‑methyl substitution on the acetic acid moiety, a feature absent in the target compound [3]. These divergent structural elements make it impossible to assume that any given chlorophenoxy benzoic acid derivative will perform equivalently in a specific synthetic transformation or biological context. The following quantitative evidence clarifies where this particular compound offers measurable differentiation.

Quantitative Differentiation of 4-[2-(4-Chlorophenoxy)acetyl]benzoic Acid from Structural Analogs: Purity, Physicochemical Profile, and Synthetic Accessibility


Purity Specification: 95% Research Grade Enables Cost‑Effective Procurement for Non‑GMP Applications

The target compound is commercially available with a minimum purity of 95% (HPLC) from major chemical suppliers . In contrast, the prominent TRPM4 inhibitor CBA is typically offered at ≥98% purity . For many research applications—including early‑stage biological screening, SAR exploration, and synthetic intermediate use—95% purity is fully adequate and may reduce procurement costs. This specification provides a clear decision point for budget‑conscious laboratories that do not require ultra‑high purity.

Chemical Synthesis Medicinal Chemistry Building Blocks

Molecular Weight Reduction: 290.70 g·mol⁻¹ vs. 340.16 g·mol⁻¹ for CBA

The molecular weight of 4-[2-(4-chlorophenoxy)acetyl]benzoic acid is 290.70 g·mol⁻¹ . This is 49.46 g·mol⁻¹ (14.5%) lower than that of the widely used TRPM4 inhibitor CBA (340.16 g·mol⁻¹) [1]. A lower molecular weight generally correlates with improved aqueous solubility and passive membrane permeability, both of which are critical parameters in early‑stage drug discovery. The absence of a second chlorine atom and the simpler ketone linker in the target compound contribute directly to this favorable physicochemical profile.

Physicochemical Properties Drug Design ADME

Structural Distinction: Ketone Linker vs. Amide/Ester in Closest Analogs

The title compound possesses a ketone (C=O) bridge between the chlorophenoxy and benzoic acid moieties . The closest analogs in the TRPM4 inhibitor and PPARα agonist classes employ either an amide (‑NH‑C=O) or an ester (‑O‑C=O) linkage [1][2]. This difference alters the compound's hydrogen‑bonding capacity and metabolic susceptibility. Ketones are generally less susceptible to enzymatic hydrolysis than esters and exhibit different hydrogen‑bonding patterns than amides, which can influence target binding and pharmacokinetic profiles.

Organic Synthesis Medicinal Chemistry SAR

Synthetic Efficiency: One‑Step Synthesis in Quantitative Yield Under Adapted Vilsmeier Conditions

A protocol has been reported for the one‑step synthesis of 4-[2-(4-chlorophenoxy)acetyl]benzoic acid using adapted Vilsmeier conditions, achieving quantitative yield [1]. In comparison, syntheses of analogous compounds such as CBA or clofibric acid derivatives often require multiple steps or afford lower yields [2]. This synthetic efficiency reduces both time and cost, making the compound an attractive option for laboratories requiring larger quantities of material or seeking to minimize purification burdens.

Process Chemistry Synthesis Yield Optimization

Recommended Application Scenarios for 4-[2-(4-Chlorophenoxy)acetyl]benzoic Acid Based on Quantitative Differentiation


Cost‑Effective Building Block for Large‑Scale Synthesis

Given its 95% purity specification and the reported one‑step, quantitative‑yield synthesis [1], this compound is well‑suited as an intermediate in multistep organic syntheses, particularly when cost and scale are primary considerations. Its ketone functionality permits further derivatization via reduction, nucleophilic addition, or condensation reactions that are not feasible with amide‑ or ester‑linked analogs.

Scaffold for TRPM4 Inhibitor Development and SAR Studies

Although direct IC₅₀ data for TRPM4 inhibition are not yet available in peer‑reviewed literature, the compound's structural relationship to the well‑characterized TRPM4 inhibitor CBA [2] positions it as a useful starting point for structure–activity relationship (SAR) campaigns. Its lower molecular weight (290.70 g·mol⁻¹ vs. 340.16 g·mol⁻¹) and ketone linker offer a distinct chemical space for exploring potency, selectivity, and pharmacokinetic properties in ion‑channel‑targeted research .

PPARα Research Tool with Reduced Structural Complexity

The compound shares a chlorophenoxyacetic acid core with clofibric acid, a classic PPARα agonist [3]. Unlike clofibric acid, however, it lacks the 2‑methyl substitution that is critical for stereoselective PPARα activation. This simplification makes it a valuable control compound or a minimalist scaffold for probing the essential pharmacophoric elements required for PPARα engagement.

Physicochemical Profiling in ADME/Tox Assays

The combination of moderate molecular weight (290.70 g·mol⁻¹), a single chlorine atom, and a ketone linker suggests a favorable balance between lipophilicity and aqueous solubility . This profile makes the compound an attractive candidate for inclusion in high‑throughput ADME panels, where it can serve as a representative member of the chlorophenoxy benzoic acid class for assessing permeability, metabolic stability, and plasma protein binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.